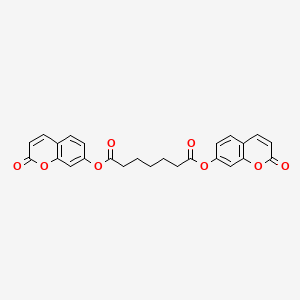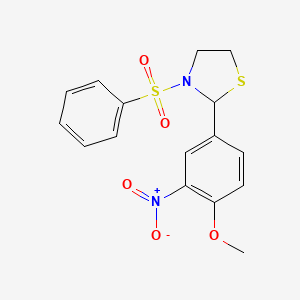![molecular formula C20H17IN2O3 B11531089 2-(4-iodophenoxy)-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11531089.png)
2-(4-iodophenoxy)-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features both iodophenoxy and methoxynaphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the condensation of 2-methoxynaphthaldehyde with 2-(4-iodophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally include substituted phenoxy derivatives.
Scientific Research Applications
2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[4-(4-iodophenoxy)phenoxy]-2-(methoxymethyl)malonate
- 4-((E)-{2-[2-(4-iodophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
2-(4-iodophenoxy)-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H17IN2O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17IN2O3/c1-25-19-11-6-14-4-2-3-5-17(14)18(19)12-22-23-20(24)13-26-16-9-7-15(21)8-10-16/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
PTUJOUOCTFWQIQ-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=C(C=C3)I |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531016.png)
![(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B11531020.png)
![1-[3'-(4-bromophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11531021.png)
![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11531023.png)
![5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11531031.png)
![1-{[3-(4-methoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B11531032.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11531041.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11531043.png)

![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11531070.png)

![3-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11531072.png)
![2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11531077.png)
